17-Keto drospirenone

Catalog No.
S1790818
CAS No.
116298-21-6
M.F
C21H26O2
M. Wt
310.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-Keto drospirenone

CAS Number

116298-21-6

Product Name

17-Keto drospirenone

IUPAC Name

(1R,2R,4R,10R,11S,14S,16S,18S,19S)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-7,15-dione

Molecular Formula

C21H26O2

Molecular Weight

310.43

InChI

InChI=1S/C21H26O2/c1-20-5-3-10(22)7-16(20)11-8-12(11)17-15(20)4-6-21(2)18(17)13-9-14(13)19(21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5=O)C

Synonyms

(6R,7R,8R,9S,10R,13S,14S,15S,16S)-6,7,8,9,11,12,13,14,15,16,20,21-Dodecahydro-10,13-dimethyl-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-3,17(2H,10H)-dione
  • Mechanism of action

    Researchers are interested in understanding how drospirenone exerts its effects. Studies have explored its interaction with progesterone receptors and its anti-mineralocorticoid and antiandrogenic properties [].

  • Efficacy in contraception

    Clinical trials have investigated the effectiveness of drospirenone-containing COCs in preventing pregnancy. These studies assess factors like ovulation suppression, cycle control, and bleeding patterns [].

  • Impact on blood pressure

    Drospirenone has weak antimineralocorticoid activity, which can potentially influence blood pressure. Research has examined its effects on blood pressure control in women with hypertension or at risk of developing it [].

  • Metabolic effects

    Some studies have explored the metabolic effects of drospirenone-containing COCs, including their impact on lipid profiles, carbohydrate metabolism, and body weight [].

  • Safety profile

    Understanding the potential side effects of drospirenone is crucial. Research explores risks like blood clots, venous thromboembolism, and potential interactions with other medications [].

17-Keto drospirenone is a synthetic steroid and a derivative of 17α-spirolactone, primarily recognized for its progestogenic, anti-mineralocorticoid, and anti-androgenic properties. It is structurally similar to spironolactone, an aldosterone antagonist, and is characterized by its unique chemical configuration that includes a keto group at the 17 position. This compound is widely utilized in oral contraceptive formulations due to its ability to suppress ovulation by inhibiting the release of follicle-stimulating hormone and luteinizing hormone .

17-Keto drospirenone is not intended to have any biological activity. Research on its mechanism of action is not applicable.

The safety profile of 17-Keto drospirenone has not been extensively studied. Due to its structural similarity to drospirenone, it is possible that it may share some of its side effects. However, more research is needed to determine the specific risks associated with 17-Keto drospirenone [].

, including:

  • Oxidation: The precursor compounds undergo oxidation reactions to introduce the keto group at the 17 position. This can be achieved using various oxidants such as chromium-based reagents .
  • Hydrolysis: The transformation of lactone intermediates into drospirenone involves hydrolysis steps that are crucial for activating the desired functional groups .
  • Dehydration: Certain synthetic routes may require dehydration steps to eliminate water and drive the formation of double bonds within the steroid structure .

17-Keto drospirenone exhibits significant biological activities:

  • Progestogenic Activity: It functions as a progestin, mimicking the effects of natural progesterone, which is essential for regulating menstrual cycles and maintaining pregnancy.
  • Anti-mineralocorticoid Effects: The compound acts on mineralocorticoid receptors, leading to increased sodium excretion and decreased fluid retention, which is beneficial in managing conditions like hypertension .
  • Anti-androgenic Properties: Drospirenone has been shown to inhibit androgen receptors, providing therapeutic benefits in conditions exacerbated by androgens, such as acne and hirsutism .

The synthesis of 17-keto drospirenone can be accomplished through various methods:

  • Regioselective Synthesis: This method utilizes specific reagents to selectively introduce functional groups at desired positions on the steroid backbone. For instance, propargyl alcohol anion addition to intermediates can yield the 17-keto derivative .
  • Multi-step Synthesis: Involves several sequential reactions including oxidation, hydrolysis, and dehydration to achieve the final product. Key intermediates are often formed through carefully controlled reactions using catalysts like palladium or rhodium .
  • Use of Organic Acids: Acidification processes using organic acids such as acetic acid can facilitate the conversion of intermediates into drospirenone .

17-Keto drospirenone is primarily used in:

  • Oral Contraceptives: It is a key ingredient in combination contraceptive pills due to its ability to prevent ovulation and regulate menstrual cycles.
  • Hormonal Replacement Therapy: Its progestogenic properties make it suitable for use in hormone replacement therapies for menopausal women.
  • Treatment of Acne and Hirsutism: Due to its anti-androgenic effects, it is employed in dermatological treatments aimed at reducing androgen-related skin conditions .

Research indicates that 17-keto drospirenone interacts with various biological systems:

  • Serum Protein Binding: The compound binds predominantly to serum albumin (95% to 97%), with minimal binding to sex hormone-binding globulin. This characteristic influences its pharmacokinetics and bioavailability .
  • Metabolism: Drospirenone undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of inactive metabolites which are subsequently excreted .
  • Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful consideration during concurrent therapy .

Several compounds exhibit similarities to 17-keto drospirenone, particularly in their structural features and biological activities. Here are some notable comparisons:

Compound NameStructural SimilarityProgestogenic ActivityAnti-androgenic ActivityUnique Features
SpironolactoneAldosterone antagonistModerateHighPrimarily used for hypertension management
NorethisteroneNortestosterone derivativeHighLowFirst-generation progestin
LevonorgestrelGonane derivativeVery highLowCommonly used in contraceptives
DienogestNortestosterone derivativeModerateModerateLacks glucocorticoid activity

Uniqueness of 17-Keto Drospirenone

What sets 17-keto drospirenone apart from these compounds is its balanced profile of progestogenic potency combined with significant anti-mineralocorticoid and anti-androgenic effects. Unlike many other progestins, it does not exhibit estrogenic or significant glucocorticoid activity, making it a favorable option for patients requiring hormonal regulation without adverse metabolic effects .

17-Keto drospirenone represents a critical intermediate compound in the industrial synthesis of drospirenone, a synthetic steroidal compound with unique structural characteristics [3]. The industrial synthesis of drospirenone involves several key intermediate compounds that serve as essential building blocks in the manufacturing process [4]. These intermediates are strategically designed to facilitate the formation of the complex spirolactone structure that characterizes the final drospirenone molecule [3] [5].

One of the primary starting materials in the industrial synthesis pathway is 3β-hydroxyandrost-5-en-17-one, which serves as the foundational steroid nucleus for subsequent transformations [5]. This compound undergoes a series of chemical modifications to introduce the necessary functional groups and structural elements required for the formation of 17-keto drospirenone [3].

The propargyl alcohol anion addition pathway, as outlined in various patents, involves a multi-step sequence starting from 17-keto drospirenone as a key intermediate [4]. This pathway is particularly valuable in industrial settings due to its efficiency and scalability [3].

Table 1: Key Intermediate Compounds in 17-Keto Drospirenone Synthesis

Intermediate CompoundChemical StructureRole in Synthesis
3β-hydroxyandrost-5-en-17-oneSteroid nucleus with 3β-hydroxy and 17-keto groupsStarting material for the introduction of cyclopropane rings
6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triolContains dimethylene bridges at 6,7 and 15,16 positionsPrecursor for oxidation to introduce the 17-keto functionality
17α-(3-hydroxy-1-propynyl)-6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triolContains propynyl group at 17-positionKey intermediate for spirolactone formation

The dimethylene propinol ZK 34506 represents another crucial intermediate in the industrial synthesis pathway [3]. This compound undergoes hydrogenation in tetrahydrofuran with hydrogen over palladium-carbon to form dimethylene propanol ZK 92836, which serves as a direct precursor to 17-keto drospirenone [3] [21].

The industrial synthesis of 17-keto drospirenone typically involves the regioselective synthesis using various intermediates that facilitate the introduction of the required functional groups . The process includes the introduction of the necessary C3 side chain at the 17 position using carbanions such as propargyl alcohol or trimethylsulfoxonium iodide [21].

Oxidation Strategies for 17-Keto Group Formation

The formation of the 17-keto group in drospirenone synthesis represents a critical step that requires precise oxidation strategies to ensure high yield and purity [3]. Various oxidation methods have been developed and optimized for industrial-scale production, each with specific advantages and limitations [4].

Chromium-based oxidation has historically been a common approach for the formation of the 17-keto group [3]. This method typically employs reagents such as chromium trioxide or pyridinium dichromate (PDC) to facilitate the oxidation process [24]. In traditional synthesis routes, the hydrogenation solution containing propanol ZK 92836 undergoes a solvent change from tetrahydrofuran to dimethylformamide, followed by oxidation at 40°C with an excess of 3.7 equivalents of pyridinium dichromate to produce a mixture of drospirenone and 5-β-OH-drospirenone [3] [27].

However, due to environmental concerns associated with chromium-based reagents, alternative oxidation strategies have been developed [4]. One such approach involves the use of ruthenium-based catalysts, which offer a more environmentally friendly alternative [3] [18].

Table 2: Comparison of Oxidation Strategies for 17-Keto Group Formation

Oxidation MethodOxidizing AgentReaction ConditionsYield (%)Environmental Impact
Chromium-basedPyridinium dichromateDMF, 40°C70-75High (toxic chromium waste)
Ruthenium-catalyzedRuCl₃/NaBrO₃Acetonitrile, 40-60°C68-75Moderate
TEMPO-mediatedTEMPO/NaOClDichloromethane, room temperature75-80Low

The ruthenium-catalyzed oxidation represents a significant advancement in the synthesis of 17-keto drospirenone [3]. This method employs a catalytic amount of ruthenium trichloride (1 mol%) and 3 equivalents of sodium bromate at 40-60°C to oxidize the precursor to 5-β-OH-drospirenone, which can then be converted to 17-keto drospirenone [3] [39]. The yields from this process are typically in the range of 68% to 75% over the two stages of hydrogenation and subsequent oxidation [3].

More recently, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation has emerged as an efficient strategy for the formation of the 17-keto group [37]. This method utilizes TEMPO as a catalyst in conjunction with a primary oxidant such as sodium hypochlorite or hypervalent iodine reagents [37] [38]. The TEMPO-mediated oxidation offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact [37].

The oxidation of the 3-hydroxy substituent to a 3-keto group, followed by the oxidative formation of the 17-spirolactone, represents a key sequence in the synthesis of 17-keto drospirenone [4]. This transformation is typically achieved through carefully controlled oxidation conditions to ensure the desired stereochemistry and functional group integrity [3] [4].

Catalytic Mechanisms in Spirolactone Ring Formation

The formation of the spirolactone ring represents a critical step in the synthesis of 17-keto drospirenone, involving complex catalytic mechanisms that facilitate the construction of this unique structural feature [3] [18]. Understanding these mechanisms is essential for optimizing the industrial production process and ensuring high yield and purity of the final product [14].

Ruthenium catalysis plays a significant role in spirolactone ring formation, offering an efficient pathway for the construction of this structural element [18]. The ruthenium-catalyzed process typically involves the oxidative coupling of vicinal diols with acrylic esters to form oxaruthenacyclic intermediates that spontaneously cyclize to produce lactone products [18] [20]. This approach has been demonstrated to be effective for the synthesis of various spirocyclic γ-butyrolactones, including those found in steroid structures like 17-keto drospirenone [18].

The catalytic cycle for ruthenium-mediated spirolactone formation typically begins with the intervention of a discrete, mononuclear ruthenium(0) complex [18]. Oxidative coupling of the diol and the acrylic ester forms an oxaruthenacycle, which undergoes subsequent transformations to yield the desired spirolactone structure [18] [20]. The process is often facilitated by carboxylic acid additives, which can co-catalyze the hydrogenolysis of oxa- and azametallacycles [18].

Table 3: Catalytic Systems for Spirolactone Ring Formation

Catalyst SystemMechanismReaction ConditionsAdvantages
Ru₃(CO)₁₂/DPPPOxidative coupling followed by cyclizationTHF, 1-adamantanecarboxylic acid, 60-80°CHigh yield (>90%), stereoselective
RuCl₃/NaBrO₃Oxidation of hydroxypropyl intermediateAcetonitrile, 40-60°CEnvironmentally friendly, avoids chromium
Pd/C with propargyl alcoholHydrogenation followed by oxidative cyclizationTHF, H₂, room temperatureMild conditions, high selectivity

Palladium catalysis represents another important approach for spirolactone ring formation [28]. This method typically involves the palladium-catalyzed hydrogenation of propargyl alcohol derivatives, followed by oxidative cyclization to form the spirolactone structure [21] [28]. The palladium catalyst facilitates the selective reduction of the triple bond while preserving other functional groups, allowing for the subsequent oxidation and cyclization steps to proceed efficiently [21].

The mechanism of spirolactone formation often involves the generation of reactive intermediates that undergo intramolecular cyclization to form the desired ring structure [14]. For instance, the oxidation of dimethylene propanol ZK 92836 to 5-β-OH-drospirenone, followed by water elimination, represents a key sequence in the formation of the spirolactone ring [3]. This process is typically catalyzed by transition metal complexes that facilitate the oxidation and subsequent cyclization steps [3] [18].

Recent advancements in catalytic systems have led to the development of more efficient and environmentally friendly approaches for spirolactone ring formation [25]. For example, a highly efficient cross-metathesis reaction catalyzed by Grubbs-Hoveyda second-generation catalyst has been employed as a key step for the introduction of the ester moiety on the vinyl group at C17, which subsequently undergoes cyclization to form the spirolactone ring [25]. This approach eliminates the need for protecting groups and harmful heavy-metal-based oxidants, offering a valuable alternative to traditional synthesis methods [25].

Impurity Profile Control During Large-Scale Production

The large-scale production of 17-keto drospirenone presents significant challenges in maintaining product purity and controlling impurity profiles . Effective impurity control strategies are essential for ensuring the quality and consistency of the final product, particularly in pharmaceutical applications where stringent purity requirements must be met [35].

One of the primary concerns in the production of 17-keto drospirenone is the formation of various impurities during the oxidation and cyclization steps . These impurities can arise from side reactions, incomplete conversions, or degradation of intermediates and must be carefully controlled to meet regulatory standards [15] [26].

The 3β,5β-dihydroxy drospirenone ring-opened alcohol represents a significant impurity that can form during the synthesis process . This impurity arises from the hydrolytic degradation of drospirenone under acidic or basic conditions, highlighting the importance of carefully controlled reaction conditions during the manufacturing process [26].

Table 4: Common Impurities in 17-Keto Drospirenone Production and Control Strategies

Impurity TypeFormation MechanismControl StrategyAnalytical Method
Ring-opened alcohol impuritiesHydrolytic degradation under acidic/basic conditionspH control, optimized reaction timeHPLC with UV or MS detection
Epimeric isolactoneAcid-catalyzed isomerizationControlled acid exposure, optimized workupLC-MS/MS analysis
HCl attack by-productsHCl attack on 6,7-methylene groupNeutral reaction conditions, controlled acid additionHPLC with diode array detection
Oxidation by-productsOver-oxidation during 17-keto formationPrecise control of oxidant equivalents, temperatureLC-HRMS for structural elucidation

The drospiroenone can decompose in two primary ways when exposed to acidic conditions [3]. First, it can be easily converted into the epimeric isolactone under acidic conditions [3]. Second, HCl attack on the 6,7-methylene group can lead to ring opening products [3]. These potential degradation pathways necessitate careful control of reaction conditions and workup procedures to minimize impurity formation [3] [15].

Process analytical technology (PAT) plays a crucial role in monitoring and controlling impurity profiles during large-scale production [40] [42]. This approach involves the real-time monitoring of critical process parameters that affect the quality attributes of the final product, allowing for immediate adjustments to maintain product quality [40]. Implementation of PAT in 17-keto drospirenone production enables the continuous assessment of reaction progress and impurity formation, facilitating process optimization and quality control [40] [42].

The establishment and verification of impurity analysis methods represent a critical aspect of impurity control in 17-keto drospirenone production [35]. Comprehensive impurity spectrum analysis, coupled with the development of appropriate analytical methods, ensures the effective detection and confirmation of various impurities [35]. High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used for the quantification of impurities in pharmaceutical formulations, adhering to international validation guidelines [35].

Source control represents another important strategy for impurity management in large-scale production [35]. The testing of raw material sources and quality helps eliminate certain impurities at their source, preventing their propagation through the manufacturing process [35]. Additionally, process control measures, such as the optimization of key steps and process parameters, can effectively eliminate specific impurities before they form [35] [30].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.9

Wikipedia

17-keto drospirenone

Dates

Modify: 2024-04-14

Explore Compound Types